1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a versatile small molecule scaffold used in research and development. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a pyrrolo[2,3-b]pyridine core. This compound is primarily used in the synthesis of various chemical entities and serves as a building block in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex molecules and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds and drug candidates.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its role as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical reactions. This selective deprotection is crucial in multi-step synthesis processes, allowing for the sequential modification of complex molecules .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid: Another Boc-protected compound used in similar applications.
1-[(tert-Butoxy)carbonyl]-3-piperidinecarboxylic acid: Used in the synthesis of various chemical entities.
1-[(tert-Butoxy)carbonyl]amino cyclopropanecarboxylic acid: Utilized in organic synthesis as a protecting group.
Uniqueness
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in the synthesis of specialized chemical entities and pharmaceutical research .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)7-14-10(8)15/h6-7H,4-5H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJNFYEPYTLDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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